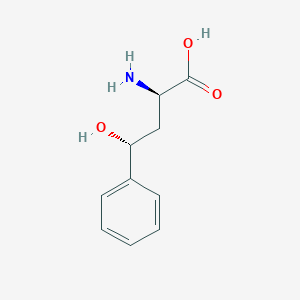
(2R,4R)-2-Amino-4-hydroxy-4-phenylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,4R)-2-Amino-4-hydroxy-4-phenylbutanoic acid is a chiral amino acid derivative with significant importance in various scientific fields This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R,4R)-2-Amino-4-hydroxy-4-phenylbutanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method includes the use of diethyl oxalate as a starting material, followed by a series of reactions involving chiral auxiliaries or catalysts to achieve the desired stereoisomer .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as enzymatic synthesis or the use of biocatalysts. These methods can offer higher yields and better stereoselectivity, making them suitable for large-scale production .
化学反応の分析
Types of Reactions: (2R,4R)-2-Amino-4-hydroxy-4-phenylbutanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
科学的研究の応用
(2R,4R)-2-Amino-4-hydroxy-4-phenylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the modulation of neurotransmitter systems.
Industry: It is used in the production of pharmaceuticals and as a precursor for various chemical syntheses .
作用機序
The mechanism of action of (2R,4R)-2-Amino-4-hydroxy-4-phenylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it can act as an agonist for group II metabotropic glutamate receptors, influencing neurotransmitter release and synaptic plasticity. This interaction can modulate various signaling pathways, leading to its observed biological effects .
類似化合物との比較
(2R,4R)-4-Aminopyrrolidine-2,4-dicarboxylic acid: Another chiral amino acid derivative with similar structural features.
L-Cysteine: A natural amino acid that shares some chemical reactivity with (2R,4R)-2-Amino-4-hydroxy-4-phenylbutanoic acid.
Thiazolidine-4-carboxylic acids: Compounds with similar applications in medicinal chemistry and organic synthesis.
Uniqueness: What sets this compound apart is its specific stereochemistry and the resulting biological activity. Its ability to selectively interact with certain molecular targets makes it a valuable compound for research and industrial applications .
特性
分子式 |
C10H13NO3 |
|---|---|
分子量 |
195.21 g/mol |
IUPAC名 |
(2R,4R)-2-amino-4-hydroxy-4-phenylbutanoic acid |
InChI |
InChI=1S/C10H13NO3/c11-8(10(13)14)6-9(12)7-4-2-1-3-5-7/h1-5,8-9,12H,6,11H2,(H,13,14)/t8-,9-/m1/s1 |
InChIキー |
WQLIGWIJZBHBFM-RKDXNWHRSA-N |
異性体SMILES |
C1=CC=C(C=C1)[C@@H](C[C@H](C(=O)O)N)O |
正規SMILES |
C1=CC=C(C=C1)C(CC(C(=O)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


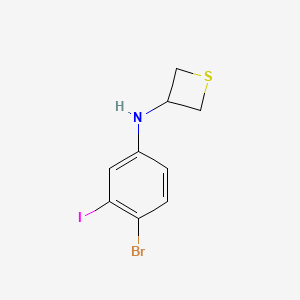
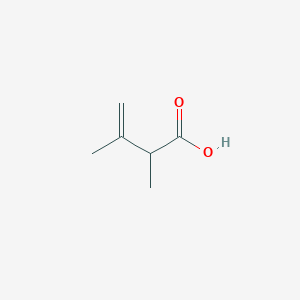
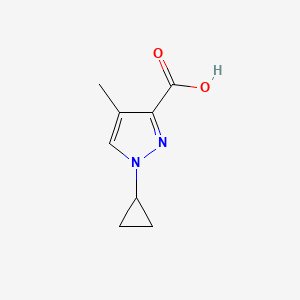

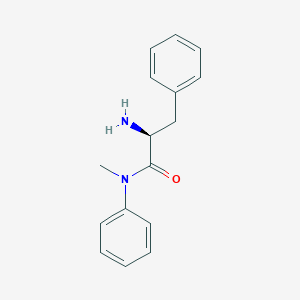


![trans-[2-(4-Iodophenyl)cyclopropyl]methanol](/img/structure/B13338437.png)
![(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropyl)methanol](/img/structure/B13338438.png)

![7-Bromo-5-(difluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13338450.png)

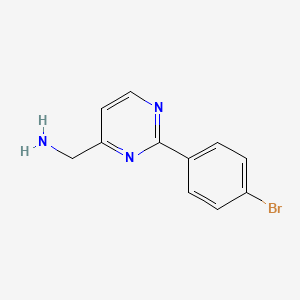
![Rel-2-((1R,2R)-[1,1'-bi(cyclopropan)]-2-yl)ethan-1-amine](/img/structure/B13338474.png)
